molecular formula C22H25ClN2O4S B11080716 Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11080716
M. Wt: 449.0 g/mol
InChI Key: OFVGVXUGNUIOJL-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, chlorobenzoyl, and cyclohexylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing compounds and appropriate carbon sources.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the thiophene ring with 2-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Addition of the Cyclohexylamino Group: The cyclohexylamino group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an appropriate intermediate.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of specific signaling cascades or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(2-CHLOROBENZOYL)AMINO]BENZOATE
  • ETHYL 2-[(2-NITROBENZOYL)AMINO]BENZOATE
  • ETHYL 2-[(PHENYLSULFONYL)AMINO]BENZOATE

Uniqueness

ETHYL 2-[(2-CHLOROBENZOYL)AMINO]-5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to the presence of the thiophene ring and the combination of chlorobenzoyl and cyclohexylamino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H25ClN2O4S

Molecular Weight

449.0 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H25ClN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-14-9-5-4-6-10-14)30-21(17)25-19(26)15-11-7-8-12-16(15)23/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

OFVGVXUGNUIOJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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